molecular formula C23H16O7 B1219160 Cdmfda CAS No. 100111-03-3

Cdmfda

Cat. No.: B1219160
CAS No.: 100111-03-3
M. Wt: 404.4 g/mol
InChI Key: ZINYNXRDPKOADB-UHFFFAOYSA-N
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Description

Cdmfda, also known as Cadmium Fluorescein Diacetate, is a fluorescent dye used extensively in biological and chemical research. This compound is particularly valued for its ability to stain cells and tissues, making it a crucial tool in microscopy and flow cytometry. The compound’s fluorescence properties allow researchers to visualize and track cellular processes in real-time.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cadmium Fluorescein Diacetate typically involves the reaction of fluorescein diacetate with cadmium salts. The process begins with the preparation of fluorescein diacetate, which is then reacted with cadmium chloride or cadmium sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide or ethanol, and the temperature is maintained at around 25-30°C. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of Cadmium Fluorescein Diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is subjected to rigorous quality control measures to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Cadmium Fluorescein Diacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release fluorescein and cadmium ions.

    Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or dilute acids are commonly used to hydrolyze Cadmium Fluorescein Diacetate.

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Substitution: Various nucleophiles can be used to substitute the acetate groups, depending on the desired product.

Major Products Formed

    Hydrolysis: Fluorescein and cadmium ions.

    Oxidation: Oxidized derivatives of fluorescein.

    Substitution: Substituted fluorescein derivatives.

Scientific Research Applications

Cadmium Fluorescein Diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Employed in cell staining and imaging to visualize cellular structures and processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in quality control processes to detect contaminants and ensure product integrity.

Mechanism of Action

The mechanism of action of Cadmium Fluorescein Diacetate involves its uptake by cells, where it is hydrolyzed by intracellular esterases to release fluorescein. The released fluorescein emits fluorescence when excited by light of a specific wavelength, allowing researchers to visualize and track cellular processes. The cadmium ions may also interact with cellular components, although their exact role is less well understood.

Comparison with Similar Compounds

Cadmium Fluorescein Diacetate is unique in its combination of cadmium and fluorescein, which provides distinct fluorescence properties. Similar compounds include:

    Fluorescein Diacetate: Lacks the cadmium component but is widely used for cell staining.

    Cadmium Sulfide Nanoparticles: Used for their fluorescence properties but differ in their chemical structure and applications.

    Rhodamine B: Another fluorescent dye with different spectral properties and applications.

Cadmium Fluorescein Diacetate stands out due to its specific fluorescence characteristics and its ability to be hydrolyzed within cells, making it a valuable tool in various research fields.

Properties

IUPAC Name

3',6'-dihydroxy-4',5'-dimethyl-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O7/c1-10-17(24)7-5-14-19(10)29-20-11(2)18(25)8-6-15(20)23(14)16-9-12(21(26)27)3-4-13(16)22(28)30-23/h3-9,24-25H,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINYNXRDPKOADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC3=C(C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)C=CC(=C3C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905213
Record name 3',6'-Dihydroxy-4',5'-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100111-03-3
Record name 6-Carboxy-4',5'-dimethylfluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',6'-Dihydroxy-4',5'-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.